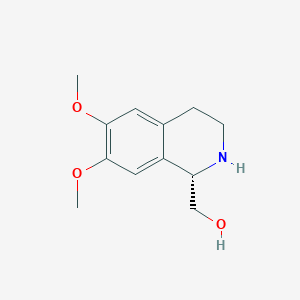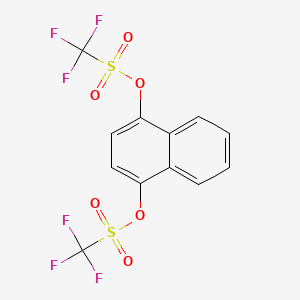
1,4-Naphthalenebis(trifluoromethanesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenebis(trifluoromethanesulfonate), also known as NBTS, is an organic compound that has become increasingly popular in recent years due to its wide range of applications in organic synthesis and laboratory experiments. NBTS is a powerful reagent that can be used to modify and synthesize both organic and inorganic compounds, as well as to catalyze chemical reactions. It can also be used as a catalyst in the synthesis of pharmaceuticals, polymers, and other materials. In addition, NBTS has been found to have a number of biochemical and physiological effects that make it a valuable tool in scientific research.
Applications De Recherche Scientifique
Environmental Science and Technology Naphthalene derivatives are investigated for their environmental impact, particularly in the context of azo dye reduction by microorganisms. Mono- and disulfonated naphthalene derivatives are common products of this process, indicating their potential utility in environmental remediation and understanding microbial pathways (Kudlich et al., 1999).
Geothermal Reservoir Tracing Polyaromatic sulfonates, including naphthalene derivatives, are used as tracers in geothermal reservoirs. Their thermal stability and detectability at low concentrations make them suitable for tracking fluid movements and understanding reservoir dynamics (Rose et al., 2001).
Organic Synthesis The behavior of naphthalene and its derivatives under acidic conditions has been a subject of study, revealing insights into their reactivity and potential applications in organic synthesis. For example, diprotonation of nitroarenes in trifluoromethanesulfonic acid has been characterized, showing unique reactivity patterns that could be useful in synthesizing complex organic molecules (Ohta et al., 1984).
Catalysis and Material Science Naphthalene derivatives have found applications in catalysis and material science, such as in the development of gas separation membranes. Their structural properties influence membrane selectivity and permeability, demonstrating the compound's relevance in engineering applications (Camacho-Zuñiga et al., 2009).
Chemical Engineering and Pollution Treatment Studies on the degradation of naphthalenesulfonic acids by ozone highlight the potential for chemical treatment of pollutants. Understanding the reactivity of these compounds with ozone can inform strategies for reducing the environmental impact of industrial waste (Rivera-Utrilla et al., 2002).
Propriétés
IUPAC Name |
[4-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-5-6-10(8-4-2-1-3-7(8)9)24-26(21,22)12(16,17)18/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQONKZHJZYVAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1631087.png)
![Pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1631089.png)
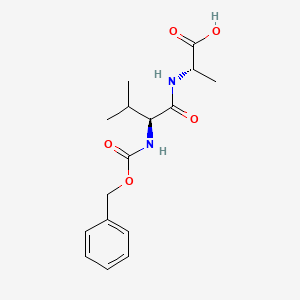
![2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1631094.png)
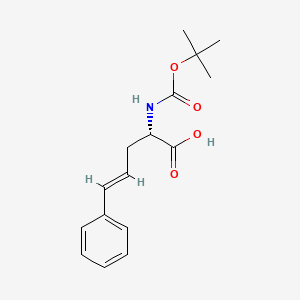
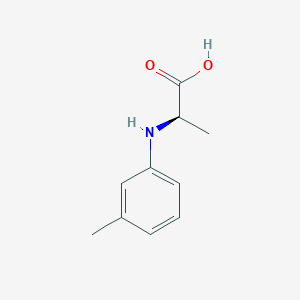

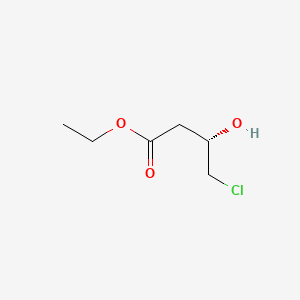
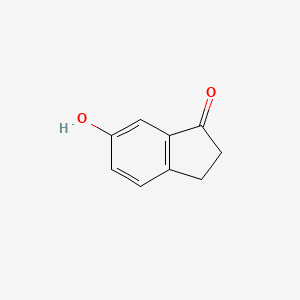

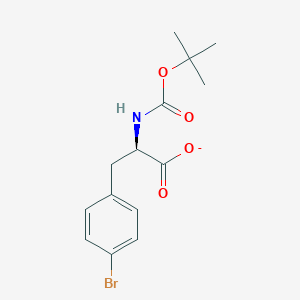
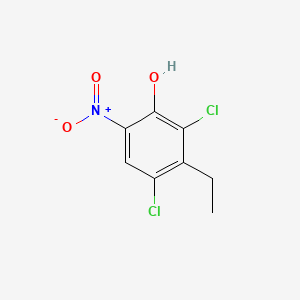
![(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B1631115.png)
